1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-
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Overview
Description
1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]-: is a chemical compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by the presence of two pyridine rings substituted with methyl groups, which are attached to the ethylenediamine backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]- typically involves the reaction of ethylenediamine with 6-methyl-2-pyridinecarboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+2(6-methyl-2-pyridinecarboxaldehyde)→1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the synthesis of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Ethanediamine, N,N-diethyl-
- 1,2-Ethanediamine, N,N-dimethyl-
- N-Ethyl-N’-methyl-1,2-ethanediamine
- N,N,N′,N′-Tetramethyl ethylenediamine
Uniqueness
1,2-Ethanediamine, N,N’-bis[(6-methyl-2-pyridinyl)methyl]- is unique due to the presence of the pyridine rings, which impart distinct chemical properties and reactivity. This makes it particularly useful in forming coordination complexes and exploring various scientific applications.
Properties
CAS No. |
77195-97-2 |
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Molecular Formula |
C16H22N4 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N,N'-bis[(6-methylpyridin-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H22N4/c1-13-5-3-7-15(19-13)11-17-9-10-18-12-16-8-4-6-14(2)20-16/h3-8,17-18H,9-12H2,1-2H3 |
InChI Key |
KHNHMAHCVUVJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CNCCNCC2=CC=CC(=N2)C |
Origin of Product |
United States |
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